4-[(Methylamino)sulfonyl]benzoic acid
Overview
Description
4-[(Methylamino)sulfonyl]benzoic acid is a useful research compound. Its molecular formula is C8H9NO4S and its molecular weight is 215.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Derivatives
4-[(Methylamino)sulfonyl]benzoic acid and its derivatives have been extensively studied in chemical synthesis. For instance, Choudhury and Dureja (1996) found that methylation of chlorimuron-ethyl, a derivative of this compound, results in various products including 2-aminomethyl sulfonyl benzoic acid and ethyl-2-[N,N-dimethylamino) sulfonyl] benzoate (Choudhury & Dureja, 1996).
Pharmaceutical Applications
In the pharmaceutical field, Baumgarth, Beier, and Gericke (1997) explored benzoylguanidines as Na+/H+ exchanger inhibitors, which are crucial for treating acute myocardial infarction. They synthesized derivatives using 4-chloro- and 4-fluoro-2-methylbenzoic acids, among others, and found that the methylsulfonyl group, related to this compound, plays a significant role in the compound's efficacy (Baumgarth et al., 1997).
Enzyme Inhibition
Abdoli, Bozdağ, Angeli, and Supuran (2018) reported that benzamides incorporating 4-sulfamoyl moieties, derived from 4-sulfamoyl benzoic acid, are effective inhibitors of human carbonic anhydrase, which is crucial in various physiological functions (Abdoli et al., 2018).
Green Chemistry
Almarhoon, Soliman, Ghabbour, and El‐Faham (2019) focused on eco-friendly synthesis methods, where they utilized 4-((4-methylphenyl)sulfonamido)benzoic acid, a compound related to this compound, for synthesizing sulfonamide and sulfonate carboxylic acid derivatives (Almarhoon et al., 2019).
Crystallography and Molecular Structure
The molecular structure of derivatives of this compound has been a subject of interest. Azumaya, Kato, Yokoyama, Yokozawa, Imabeppu, Watanabe, and Takayanagi (2003) reported on the folded structure of a cyclic hexamer of 4-(methylamino)benzoic acid, providing insights into its crystallographic properties (Azumaya et al., 2003).
Spectrophotometry
Wada, Ishizuki, and Nakagawa (1982) utilized derivatives of this compound in spectrophotometric methods for determining cobalt, indicating its application in analytical chemistry (Wada et al., 1982).
Safety and Hazards
Properties
IUPAC Name |
4-(methylsulfamoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-9-14(12,13)7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOYGUDKABVANA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333440 | |
Record name | 4-[(methylamino)sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10252-63-8 | |
Record name | 4-[(methylamino)sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(methylsulfamoyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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